molecular formula C10H10FNO4 B1426031 Ethyl 2-(2-fluoro-4-nitrophenyl)acetate CAS No. 1160623-38-0

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Cat. No. B1426031
M. Wt: 227.19 g/mol
InChI Key: OMYSNVCRTKUTTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (EFNA) is an organic compound that has multiple applications in the field of scientific research. EFNA has been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

Synthesis of Intermediates for Pharmaceutical Compounds Research into the synthesis of organic intermediates often explores the role of various ethyl acetate derivatives, including Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, in pharmaceutical compound production. Although the specific compound Ethyl 2-(2-fluoro-4-nitrophenyl)acetate was not directly mentioned in the reviewed literature, studies like the practical synthesis of 2-Fluoro-4-bromobiphenyl highlight the significance of similar compounds in the manufacture of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research demonstrates the critical role of ethyl acetate derivatives in synthesizing key intermediates for drug production, emphasizing the importance of developing efficient synthesis methods for these compounds due to their application in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Process Intensification in Chemical Manufacturing Ethyl acetate, closely related to the ethyl acetate derivatives family, serves as a pivotal solvent in various industrial processes, including the production of paints, coatings, and flavors. The study on process intensification techniques for ethyl acetate production sheds light on the compound's extensive use and the exploration of methods to enhance production efficiency. These techniques, such as Reactive Distillation and Microwave Reactive Distillation, aim to overcome chemical equilibrium limitations and reduce energy consumption, illustrating the continuous effort to improve the sustainability and economic viability of manufacturing processes involving ethyl acetate and its derivatives (Patil & Gnanasundaram, 2020).

Advanced Oxidation Processes for Environmental Applications The degradation of organic pollutants using advanced oxidation processes (AOPs) represents a critical area of environmental research. Studies focusing on the degradation mechanisms, kinetics, and by-products of organic compounds, such as acetaminophen, provide valuable insights into the treatment of water contaminants. While Ethyl 2-(2-fluoro-4-nitrophenyl)acetate was not directly mentioned, the principles and findings from these studies can be applied to understand the environmental fate and treatment options for a wide range of organic pollutants, highlighting the relevance of ethyl acetate derivatives in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Ionic Liquid-Based Technologies The exploration of ionic liquids for industrial applications, such as dissolving biopolymers, highlights the broader context of research where compounds like Ethyl 2-(2-fluoro-4-nitrophenyl)acetate could potentially play a role. The review on 1-ethyl-3-methylimidazolium acetate's toxicity and environmental impact underlines the necessity of comprehensive assessments before large-scale industrial use. This perspective aligns with the need to understand the environmental and health implications of chemicals used in manufacturing, indicating the importance of safety evaluations for derivatives of ethyl acetate in various applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

properties

IUPAC Name

ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSNVCRTKUTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718336
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

CAS RN

1160623-38-0
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (1.84 mmol) of dimethyl (2-fluoro-4-nitrophenyl)malonate are dissolved in 10 ml of DMSO. 33.2 mg (1.84 mmol) of water and 313 mg (7.37 mmol) of lithium chloride are added, and the mixture is heated at 100° C. for 3 hours. The reaction solution is then poured into 30 ml of ethyl acetate and shaken with saturated sodium chloride solution and with dilute hydrochloric acid. The mixture is dried over sodium sulfate and the solvent is removed under reduced pressure. The oil obtained is purified by preparative HPLC. The product fractions are extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure. This gives an oil which, after seeding with product crystals, quickly crystallizes.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
33.2 mg
Type
reactant
Reaction Step Two
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.